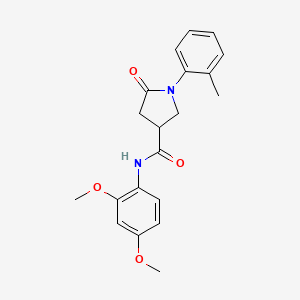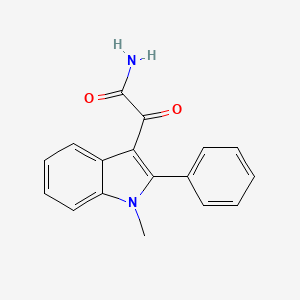![molecular formula C17H20N2O4S2 B4424892 N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4424892.png)
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies due to its unique properties.
Wirkmechanismus
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide acts as a prodrug, meaning that it is converted into a biologically active form once it enters the body. In the case of Parkinson's disease research, this compound is converted into MPP+, which is toxic to dopamine-producing neurons in the brain. This results in the symptoms of Parkinson's disease, such as tremors and rigidity. In cancer research, this compound is thought to work by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific research study. In Parkinson's disease research, this compound causes a decrease in dopamine levels in the brain, leading to the symptoms of Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, potentially through the induction of apoptosis (programmed cell death). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide in scientific research is that it can be used to induce specific conditions, such as Parkinson's disease or inflammation, in animal models. This allows researchers to study these conditions and test potential treatments in a controlled environment. However, one limitation of using this compound is that it is a toxic compound and must be handled with care. Additionally, the effects of this compound can vary depending on the specific research study and the dose used.
Zukünftige Richtungen
There are a variety of future directions for research involving N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide. In Parkinson's disease research, researchers are continuing to study the mechanisms by which this compound induces Parkinson's-like symptoms, with the goal of developing more effective treatments for the disease. In cancer research, this compound is being studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers are continuing to study the anti-inflammatory properties of this compound, with the goal of developing new treatments for inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide has been used in a variety of scientific research studies, including studies on Parkinson's disease, cancer, and inflammation. In Parkinson's disease research, this compound is used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some studies. Additionally, this compound has been studied for its anti-inflammatory properties, with some studies showing that it may be effective in reducing inflammation in certain conditions.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-8-7-13(25(21,22)19-9-3-2-4-10-19)12-14(15)18-17(20)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGBVAONLYISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)
![3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4424843.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)
![benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)
![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)
![1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4424874.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)
![N-[3-(4-morpholinyl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424888.png)
![2-[4-(anilinosulfonyl)-2-methylphenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4424907.png)
